molecular formula C13H14FN3O2 B13214761 5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B13214761
M. Wt: 263.27 g/mol
InChI Key: WABQWOQLWMEICR-UHFFFAOYSA-N
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Description

5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides or tert-butyl alcohol in the presence of a strong base.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions using fluorobenzene derivatives and appropriate nucleophiles.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives of the original compound.

Scientific Research Applications

5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the tert-butyl group, which may affect its chemical properties and applications.

    5-Tert-butyl-1H-1,2,4-triazole-3-carboxylic acid: Lacks the fluorophenyl group, which may influence its biological activity and reactivity.

Uniqueness

5-Tert-butyl-1-(2-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the tert-butyl and fluorophenyl groups

Properties

Molecular Formula

C13H14FN3O2

Molecular Weight

263.27 g/mol

IUPAC Name

5-tert-butyl-1-(2-fluorophenyl)-1,2,4-triazole-3-carboxylic acid

InChI

InChI=1S/C13H14FN3O2/c1-13(2,3)12-15-10(11(18)19)16-17(12)9-7-5-4-6-8(9)14/h4-7H,1-3H3,(H,18,19)

InChI Key

WABQWOQLWMEICR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC(=NN1C2=CC=CC=C2F)C(=O)O

Origin of Product

United States

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